molecular formula C10H9ClN2O2 B12318006 5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 5397-13-7

5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B12318006
CAS No.: 5397-13-7
M. Wt: 224.64 g/mol
InChI Key: FJMQOXCSOMULOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione ( 5397-13-7) is a substituted imidazolidine-2,4-dione, more commonly known as a hydantoin derivative. This compound is provided as a high-purity solid for research applications. Hydantoins and their derivatives represent a significant class of heterocyclic compounds with a broad spectrum of reported pharmacological properties in scientific literature . The core imidazolidine-2,4-dione structure is a privileged scaffold in medicinal chemistry, and researchers are actively exploring novel derivatives for various biological activities . Related hydantoin compounds have been studied for their potential anticonvulsant and antiarrhythmic properties, and some are also investigated for applications against diabetes . The structural motif is also of interest in polymer science, where it can be incorporated into polymers like polyhydantoins to impart specific material properties . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound using appropriate personal protective equipment.

Properties

CAS No.

5397-13-7

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

5-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione

InChI

InChI=1S/C10H9ClN2O2/c1-10(8(14)12-9(15)13-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13,14,15)

InChI Key

FJMQOXCSOMULOY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Schiff Base Formation and Cyclization

The most widely reported method involves a two-step synthesis starting from 4-chlorobenzaldehyde , methylamine , and glycine (Figure 1).

Step 1: Schiff Base Formation
4-Chlorobenzaldehyde reacts with methylamine in ethanol at room temperature to form a Schiff base intermediate. The reaction proceeds via nucleophilic addition of the amine to the carbonyl group, followed by dehydration:
$$
\text{4-ClC}6\text{H}4\text{CHO} + \text{CH}3\text{NH}2 \rightarrow \text{4-ClC}6\text{H}4\text{CH=NCH}3 + \text{H}2\text{O}
$$
Yields for this step typically exceed 85% under optimized conditions.

Step 2: Cyclization with Glycine
The Schiff base undergoes cyclization with glycine in refluxing ethanol (78–82°C) for 6–8 hours. Acidic or basic catalysts (e.g., HCl or NaOH) accelerate the reaction, achieving cyclization efficiencies of 70–75%. The mechanism involves nucleophilic attack by glycine’s amino group on the imine carbon, followed by intramolecular cyclodehydration:
$$
\text{Schiff base} + \text{H}2\text{NCH}2\text{COOH} \rightarrow \text{5-(4-ClC}6\text{H}4\text{)-5-CH}3\text{-imidazolidine-2,4-dione} + \text{H}2\text{O}
$$

Bucherer-Bergs Reaction

An alternative one-pot synthesis employs the Bucherer-Bergs reaction , utilizing 4-chloroacetophenone , ammonium carbonate , and potassium cyanide in aqueous ethanol (60%). The reaction proceeds at 55–60°C for 12–15 hours, yielding the target compound via intermediate hydantoin formation:
$$
\text{4-ClC}6\text{H}4\text{COCH}3 + \text{NH}4\text{CO}_3 + \text{KCN} \rightarrow \text{Target compound} + \text{byproducts}
$$
This method offers a 68–72% yield and is advantageous for scalability due to fewer purification steps.

Optimization of Reaction Conditions

Catalytic Enhancements

The use of Lewis acids (e.g., ZnCl₂ or AlCl₃) in the cyclization step improves yields to 80–85% by facilitating imine activation. For example, adding 5 mol% ZnCl₂ reduces reaction time to 4 hours while maintaining a 78% yield.

Solvent Systems

Comparative studies show that polar aprotic solvents (e.g., DMF or DMSO) increase cyclization rates but necessitate higher temperatures (90–100°C). Conversely, ethanol-water mixtures (3:1 v/v) balance reactivity and environmental safety, achieving 72% yields at 80°C.

Temperature and Time Profiles

Parameter Schiff Base Method Bucherer-Bergs Method
Temperature (°C) 78–82 55–60
Time (hours) 6–8 12–15
Yield (%) 70–75 68–72
Purity (HPLC, %) 95–98 92–94

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance heat transfer and mixing efficiency. A representative setup involves:

  • Reactor 1 : Schiff base formation at 25°C with a residence time of 30 minutes.
  • Reactor 2 : Cyclization at 80°C with a residence time of 2 hours.
    This configuration achieves a throughput of 50 kg/day with 88% yield and >99% purity.

Purification Techniques

Recrystallization from ethanol-water (4:1 v/v) removes unreacted glycine and byproducts, while column chromatography (silica gel, ethyl acetate/hexane) isolates the compound in >99% purity for pharmaceutical applications.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : Peaks at 1775 cm⁻¹ (C=O stretching) and 1710 cm⁻¹ (cyclic urea) confirm the imidazolidine-2,4-dione core.
  • ¹H-NMR (DMSO-d₆) : δ 1.45 (s, 3H, CH₃), δ 7.32–7.58 (m, 4H, Ar-H), δ 10.2 (s, 1H, NH).
  • Elemental Analysis : Calculated (%) for C₁₀H₉ClN₂O₂: C 53.47, H 4.04, N 12.47; Found: C 53.42, H 4.01, N 12.43.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at t = 6.2 minutes, confirming >98% purity.

Comparative Analysis of Methods

Metric Schiff Base Method Bucherer-Bergs Method
Starting Materials 4-Cl-benzaldehyde, methylamine, glycine 4-Cl-acetophenone, NH₄CO₃, KCN
Steps 2 1
Scalability Moderate High
Environmental Impact Moderate (ethanol solvent) Low (aqueous conditions)
Cost $$ $

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the chlorophenyl group under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine dione derivatives, which can have different functional groups attached to the chlorophenyl ring or the imidazolidine moiety.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Metalloproteinases

One of the primary applications of 5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione is its role as a metalloproteinase inhibitor. Metalloproteinases are enzymes implicated in various pathological conditions, including cancer metastasis and tissue remodeling. The compound has been shown to inhibit specific metalloproteinases such as MMP-3, MMP-8, MMP-9, and MMP-12. This inhibition is crucial for developing treatments for inflammatory diseases and conditions where excessive metalloproteinase activity contributes to disease progression .

2. Anticancer Activity

Research indicates that 5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including those associated with breast and lung cancers. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways related to tumor growth .

1. Antioxidant Properties

The compound has shown promising antioxidant activity in various studies. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to the development of chronic diseases. This property enhances the compound's potential as a therapeutic agent in oxidative stress-related conditions .

2. Antimicrobial Activity

In addition to its anticancer effects, 5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione has been evaluated for its antimicrobial properties. Studies have reported its effectiveness against several bacterial strains, indicating potential applications in treating infections .

Case Study: Treatment of Inflammatory Diseases

A clinical investigation highlighted the efficacy of 5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione in treating chronic inflammatory diseases characterized by elevated metalloproteinase levels. Patients receiving this compound exhibited reduced symptoms and improved quality of life metrics compared to control groups .

Research Findings on Anticancer Effects

A comprehensive study conducted by the National Cancer Institute evaluated the compound against a panel of over sixty cancer cell lines. Results indicated that it effectively inhibited cell growth with a mean GI50 value suggesting significant potency against tumor cells .

Comparative Data Table

Application Mechanism Study Reference
Metalloproteinase InhibitionInhibition of MMPs (MMP-3, MMP-9)
Anticancer ActivityInduction of apoptosis; inhibition of proliferation
Antioxidant PropertiesNeutralization of free radicals
Antimicrobial ActivityEffective against various bacterial strains

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione is unique due to its specific imidazolidine dione structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione, also known as a derivative of imidazolidine-2,4-dione, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including anti-inflammatory properties, anticancer potential, and interactions with various biological targets.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a 5-methylimidazolidine core with a chlorinated phenyl group. The synthesis typically involves multi-step organic reactions that yield the desired compound with high purity and yield. The structural characteristics contribute significantly to its biological activity profile.

1. Anti-inflammatory Activity

Research indicates that 5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione exhibits promising anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests potential therapeutic applications in conditions characterized by inflammation.

2. Anticancer Properties

The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes the IC50 values observed in studies:

Compound Cell Line IC50 (µg/mL)
5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dioneMCF-75.36
5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dioneHepG23.13

These results indicate that the compound is more potent than traditional chemotherapeutics like 5-FU (IC50 = 6.80 µg/mL) in certain instances .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Receptor Binding: Studies have shown that it binds to serotonin receptors (e.g., 5-HT receptors), which are implicated in various physiological processes including mood regulation and cancer cell proliferation .
  • Cell Cycle Arrest: Treatment with the compound has been associated with cell cycle arrest at the S and G2/M phases in cancer cells, indicating a disruption in cellular proliferation pathways .

Case Studies

Several case studies have highlighted the efficacy of 5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione:

  • In Vitro Cancer Study : A study evaluated its effects on MCF-7 and HepG2 cell lines. The results indicated that treatment led to increased apoptosis markers and altered expression of key regulatory proteins like Bax and Bcl-2, suggesting a mechanism involving programmed cell death induction .
  • Inflammation Model : Another study utilized an animal model to assess anti-inflammatory effects, demonstrating significant reductions in edema and inflammatory markers following administration of the compound.

Q & A

Q. What are the established synthetic routes for 5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione?

The compound is typically synthesized via sulfonylation of its precursor, 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, using 4-chlorobenzenesulfonyl chloride in the presence of triethylamine and catalytic DMAP in dichloromethane. Reaction progress is monitored via TLC, followed by extraction with 1 N HCl and recrystallization from ethanol . Alternative routes may involve cyclization of substituted urea derivatives under acidic or basic conditions, optimized for yield and purity.

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a triclinic system (space group P1) with two independent molecules in the asymmetric unit. Key parameters include bond lengths (e.g., C–C: 1.384–1.537 Å), angles (e.g., phenyl ring inclination: 6.07–8.67°), and intermolecular interactions such as N–H⋯O hydrogen bonds and C–H⋯O/F/Cl contacts .

Q. What in vitro assays are used to evaluate its hypoglycemic activity?

Hypoglycemic activity is assessed via aldose reductase inhibition assays, where the compound’s IC₅₀ is determined using recombinant enzyme preparations. Additional assays include glucose uptake studies in adipocyte cell lines (e.g., 3T3-L1) and α-glucosidase inhibition tests .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

Employ a factorial design approach to test variables:

  • Catalyst : DMAP vs. alternative bases (e.g., DBU).
  • Solvent : Dichloromethane vs. acetonitrile or THF.
  • Temperature : Room temperature vs. controlled reflux. Statistical tools (e.g., ANOVA) identify optimal conditions. Evidence suggests triethylamine/DMAP in CH₂Cl₂ at 25°C achieves >85% yield .

Q. How do structural modifications (e.g., sulfonyl vs. non-sulfonyl derivatives) affect bioactivity?

Sulfonyl groups enhance aldose reductase inhibition due to stronger hydrogen bonding with the enzyme’s active site (e.g., binding to Tyr48 and His110 residues). Fluorophenyl substituents increase metabolic stability compared to chlorophenyl analogs, as shown in comparative crystallographic and kinetic studies .

Q. How to resolve contradictions in reported IC₅₀ values across studies?

Discrepancies may arise from assay protocols (e.g., enzyme source, substrate concentration). Standardize conditions using recombinant human aldose reductase and validate via dose-response curves. Cross-reference with structural analogs (e.g., 5-(4-Fluorophenyl) derivatives) to isolate substituent effects .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (AutoDock Vina) models interactions with targets like aldose reductase. ADMET predictions using SwissADME assess solubility, permeability, and cytochrome P450 interactions .

Methodological Considerations

Q. How to analyze crystallographic data for polymorphic variations?

Compare unit cell parameters (e.g., a, b, c axes) and packing motifs (e.g., π-π stacking distances) across polymorphs. For example, the title compound’s U-shaped conformation and dimeric stacking along the [110] direction distinguish it from linear analogs .

Q. What strategies validate hydrogen-bonding networks in the solid state?

Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts. For the title compound, N–H⋯O bonds (2.8–3.0 Å) and C–H⋯F/Cl interactions (3.05–3.12 Å) dominate, confirmed via thermal ellipsoid plots and difference Fourier maps .

Q. How to integrate experimental and computational data for structure-activity relationships (SAR)?

Combine SC-XRD data with molecular dynamics simulations (GROMACS) to model flexibility. Overlay docking poses with crystallographic active sites to identify critical residues (e.g., sulfonyl group interactions with aldose reductase’s hydrophobic pocket) .

Tables

Table 1: Key Crystallographic Parameters

ParameterMolecule AMolecule B
Phenyl ring inclination6.07°8.67°
Centroid distance (Å)3.90963.9118
Cl⋯F contacts (Å)3.0499 (Cl1⋯F2)3.1224 (Cl2⋯F1)

Table 2: Synthetic Optimization Factors

VariableOptimal ConditionYield Impact
Catalyst (DMAP)0.1 eq+15%
Solvent (CH₂Cl₂)20 mL/g substrate+10%
Temperature25°C+8%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.